molecular formula C47H73IN2 B3069618 1-Dodecyl-2-[3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide CAS No. 75664-01-6

1-Dodecyl-2-[3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide

Cat. No.: B3069618
CAS No.: 75664-01-6
M. Wt: 793.0 g/mol
InChI Key: KTQNAPLDNVZLGY-UHFFFAOYSA-M
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Description

Classification as a Synthetic Lipophilic Carbocyanine Dye

DilC12(3) (iodide) belongs to the carbocyanine family of synthetic dyes. smolecule.comeurogentec.com These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The "Dil" designation indicates that the dye has an indolenine nucleus. The "C12" in its name refers to the length of the two hydrocarbon chains attached to the nitrogen atoms of the indolenine rings, which in this case are dodecyl chains (12 carbons long). interchim.fr The "(3)" signifies the number of carbon atoms in the polymethine bridge connecting the two heterocyclic systems.

A key characteristic of DilC12(3) (iodide) is its lipophilic, or "fat-loving," nature. smolecule.com This property is conferred by the long hydrocarbon tails, which allow the molecule to readily insert itself into the lipid bilayers that form cell membranes. smolecule.cominterchim.fr This insertion is the basis for its utility as a membrane stain.

The compound is weakly fluorescent when dissolved in water but becomes intensely fluorescent and photostable upon incorporation into the hydrophobic environment of a lipid membrane. fishersci.co.ukinterchim.fr This significant increase in fluorescence intensity provides a high signal-to-noise ratio, enabling clear visualization of cellular structures. smolecule.com

Table 1: Physicochemical Properties of DilC12(3) (iodide)

PropertyValue
Chemical FormulaC47H73IN2
Molecular Weight765.55 g/mol echemi.com
Excitation Maximum (λex)~550 nm interchim.fr
Emission Maximum (λem)~566 nm interchim.fr
SolubilitySoluble in DMSO, DMF, Ethanol, Chloroform (B151607) interchim.fr
AppearanceCrystalline solid

Note: The chemical formula and molecular weight can sometimes be presented for the perchlorate (B79767) salt (C47H73ClN2O4) as well. echemi.comnih.gov

Overview of Utility as a Research Tool in Biological Systems

The unique properties of DilC12(3) (iodide) make it a versatile and powerful tool for a wide range of applications in biological research. Its ability to label cell membranes has been instrumental in advancing our understanding of cellular structure and function.

Key Research Applications:

Membrane Labeling and Visualization: The primary use of DilC12(3) (iodide) is as a general membrane stain. smolecule.com Once applied to cells, the dye diffuses laterally within the plasma membrane, providing a comprehensive and detailed visualization of the entire cell. eurogentec.com This is crucial for studying cell morphology and the integrity of the cell membrane. smolecule.com

Neuronal Tracing: In neuroscience, DilC12(3) (iodide) is extensively used for anterograde and retrograde labeling of neurons. interchim.fr When applied to a specific area of the nervous system, the dye is taken up by neurons and transported along their axons and dendrites. This allows researchers to map the connections between different brain regions and to visualize the intricate branching patterns of individual neurons. smolecule.cominterchim.fr

Membrane Fluidity Studies: The distribution and aggregation of DilC12(3) (iodide) within a membrane can provide insights into the fluidity of the lipid bilayer. nih.gov Changes in membrane fluidity, which can be induced by various factors, can be monitored by observing the lateral movement and accumulation of the dye. nih.govresearchgate.net Increased membrane fluidity can lead to the formation of dye-aggregate foci. nih.gov

Multicolor Imaging: DilC12(3) (iodide) emits green fluorescence, which complements other lipophilic carbocyanine dyes like DiI (orange) and DiD (red). smolecule.com This allows for multicolor labeling experiments where different cell populations can be distinguished and tracked simultaneously within the same sample. smolecule.comeurogentec.com

Flow Cytometry: The dye can be used in flow cytometry to analyze and sort cells based on their membrane staining. smolecule.com This technique allows for the quantification of cellular processes that involve changes in the cell membrane.

In Vitro and In Vivo Imaging: DilC12(3) (iodide) is suitable for imaging both in cultured cells (in vitro) and in living organisms (in vivo). smolecule.com Its compatibility with live cells enables the real-time study of dynamic cellular events. smolecule.com

Table 2: Summary of Research Applications for DilC12(3) (iodide)

ApplicationDescription
Cell Membrane Labeling Stains the lipid bilayer of cells for visualization of morphology and integrity. smolecule.com
Neuronal Tracing Used to map neural pathways by labeling axons and dendrites. smolecule.cominterchim.fr
Membrane Fluidity Analysis Changes in dye aggregation reflect alterations in membrane fluidity. nih.govresearchgate.net
Multicolor Cell Labeling Used in conjunction with other dyes (e.g., DiI, DiD) for simultaneous tracking of multiple cell types. smolecule.com
Flow Cytometry Enables cell sorting and analysis based on membrane staining intensity. smolecule.com
Live Cell Imaging Compatible with both in vitro and in vivo studies of dynamic cellular processes. smolecule.com

Properties

CAS No.

75664-01-6

Molecular Formula

C47H73IN2

Molecular Weight

793.0 g/mol

IUPAC Name

1-dodecyl-2-[3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole iodide

InChI

InChI=1S/C47H73N2.HI/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;1H/q+1;/p-1

InChI Key

KTQNAPLDNVZLGY-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Synonyms

1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
carbocyanine dye DiIC12(3)
DiIC(12)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

General Principles of Indocarbocyanine Backbone Formation

The core structure of DilC12(3) belongs to the indocarbocyanine family, characterized by two indole (B1671886) rings linked by a polymethine chain. The general synthesis of such carbocyanine dyes typically involves a condensation reaction between nucleophilic heterocyclic compounds (often indolenine derivatives) and a polyene-chain precursor lew.roresearchgate.netacs.orgacs.org. This process constructs the conjugated π-electron system responsible for the dye's fluorescent properties. Historically, cyanine (B1664457) dyes were first synthesized in the mid-19th century, with their applications expanding significantly over time, particularly in areas like photography and later in biomolecular labeling lew.roacs.org. The synthesis pathways often involve stepwise reactions to build the characteristic chromophore nih.govmdpi.com.

Strategic Incorporation of Alkyl Chains for Membrane Interaction Optimization

A key feature of DilC12(3) is the presence of two dodecyl (C12) alkyl chains attached to the nitrogen atoms of the indole rings smolecule.comnih.govthermofisher.comfishersci.co.uk. These long, lipophilic chains are strategically incorporated to enhance the dye's affinity for and integration into the hydrophobic lipid bilayer of cell membranes rsc.orgumich.eduaatbio.comaatbio.com. This lipophilicity drives the dye's partitioning into membranes, where its fluorescence is significantly enhanced compared to its state in aqueous environments smolecule.comfishersci.co.ukaatbio.comaatbio.com. The specific length of the alkyl chains, such as the C12 chains in DilC12(3), influences its membrane incorporation efficiency and interaction dynamics. Shorter alkyl chains, like C12, have been observed to facilitate easier incorporation into membranes compared to longer chains (e.g., C18) thermofisher.com. This optimized interaction is crucial for effective and stable membrane labeling.

Advanced Chemical Modifications for Enhanced Research Specificity

The inherent chemical structure of DilC12(3) (iodide) provides significant specificity for its research applications. The strategic incorporation of the C12 alkyl chains optimizes its interaction with cellular membranes, ensuring efficient partitioning and stable labeling smolecule.comthermofisher.com. Furthermore, DilC12(3) exhibits distinct fluorescence properties, emitting in the green spectrum, which allows for its use in multicolor labeling experiments alongside other carbocyanine dyes like DiI (orange) or DiD (red) smolecule.com. This spectral separation enhances the ability to distinguish and track multiple cell populations or cellular components simultaneously. Research findings indicate that DilC12(3) can partition preferentially into certain membrane lipid environments, potentially allowing for the study of membrane heterogeneity rsc.orgCurrent time information in Bangalore, IN.nih.gov. While specific further chemical modifications to DilC12(3) for enhanced specificity are not extensively documented in the context of this particular dye, the general principle in carbocyanine dye chemistry involves modifying the conjugated backbone or introducing functional groups to tune spectral properties, solubility, or enable conjugation for targeted applications researchgate.netnih.govrsc.org. However, for DilC12(3) itself, its specificity primarily arises from its optimized lipophilicity conferred by the C12 chains and its characteristic fluorescence emission.

Compound Names

Common NameChemical NameCAS Number
DilC12(3)1-Dodecyl-2-[3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate (B79767) (or iodide)75664-01-6
Indocarbocyanine(General class of dyes)N/A
Carbocyanine Dye(General class of dyes)N/A

Fundamental Principles of Dilc12 3 Iodide Interaction with Biological Membranes

Integration Characteristics within Hydrophobic Lipid Bilayers

As an amphiphilic molecule, DilC12(3) (iodide) readily incorporates into the hydrophobic environment of cell membranes. biotium.com The dye's two dodecyl (C12) aliphatic tails are lipophilic, driving their insertion into the nonpolar hydrocarbon core of the lipid bilayer to anchor the molecule. thermofisher.com This process is thermodynamically favorable, driven by the hydrophobic effect, which minimizes the disruptive contact between the nonpolar alkyl chains and the aqueous surroundings. nih.gov

Once integrated, the dye adopts a specific orientation within the membrane. The long axis of the indocarbocyanine fluorophore aligns parallel to the surface of the membrane, positioning it at the lipid-water interface. thermofisher.com Concurrently, the two alkyl chains protrude perpendicularly from the fluorophore, inserting deep into the lipid interior. thermofisher.com This orientation ensures stable association with the membrane. Compared to its longer-chain analog, DiIC18(3) ('DiI'), the shorter C12 chains of DilC12(3) may allow for more rapid incorporation into cell membranes. thermofisher.comthermofisher.com The process of integration is a multi-step phenomenon involving interfacial absorption of the ion, translocation across the interfacial barrier, and subsequent desorption. nih.gov

Fluorescence Signal Enhancement upon Membrane Incorporation

A defining characteristic of DilC12(3) (iodide) and other lipophilic carbocyanine dyes is the dramatic increase in their fluorescence quantum yield upon partitioning from an aqueous solution into a lipid bilayer. biotium.com In water, the dye is weakly fluorescent, but its emission intensifies significantly when it is incorporated into the hydrophobic, viscous environment of a membrane. biotium.comwikipedia.org

This phenomenon is rooted in the photophysical properties of the carbocyanine fluorophore. cambridge.org In solution, the molecule can dissipate absorbed energy through non-radiative pathways, primarily via rotation around the C-C bonds of its central polymethine chain, a process known as photoisomerization. cambridge.org This rapid molecular motion competes with fluorescence emission, effectively quenching it. However, when the dye is embedded within the constrained lipid bilayer, the viscosity of the local environment sterically hinders this rotational freedom. cambridge.org This restriction of non-radiative decay pathways leads to a significant increase in the probability of de-excitation via fluorescence, resulting in a bright signal with a high signal-to-noise ratio. biotium.com

The spectral properties of related carbocyanine dyes are highly dependent on their environment, as shown in the table below.

PropertyIn Aqueous SolutionIn Lipid Membrane
Fluorescence Weak / QuenchedStrong / Bright
Quantum Yield LowHigh
Primary De-excitation Pathway Non-radiative (Isomerization)Radiative (Fluorescence)
Mobility of Fluorophore High Rotational FreedomRestricted Motion

This table summarizes the general behavior of lipophilic carbocyanine dyes like DilC12(3) (iodide) in different environments.

Influence of Local Lipid Environment on Dye Aggregation Dynamics

The lateral distribution of DilC12(3) (iodide) within a membrane is not always uniform and is highly sensitive to the local lipid composition and physical state of the bilayer. The dye has a known preference for more fluid, disordered membrane regions. researchgate.net This specificity allows it to be used as a marker for "regions of increased fluidity" (RIFs) in bacterial membranes. researchgate.net

In heterogeneous membranes containing distinct lipid domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, DilC12(3) (iodide) preferentially partitions into the more fluid Ld phase. tandfonline.comtandfonline.com This selective partitioning is the basis for its use in visualizing phase separation in model membranes like giant unilamellar vesicles (GUVs). tandfonline.comtandfonline.com

Analysis of Lateral Diffusion Kinetics within Cellular Membrane Structures

Once incorporated into the plasma membrane, DilC12(3) (iodide) molecules are not static; they exhibit lateral diffusion, moving within the two-dimensional plane of the lipid bilayer. The rate of this diffusion is a key parameter that reflects the fluidity and organization of the membrane. nih.gov Techniques such as Fluorescence Recovery After Photobleaching (FRAP) are widely used to quantify these kinetics. thermofisher.comnih.gov In a FRAP experiment, a laser is used to bleach the fluorophores in a small region of the membrane, and the rate at which unbleached dye molecules diffuse back into this region is measured to calculate a diffusion coefficient. researchgate.net

The lateral diffusion of carbocyanine dyes can be influenced by several factors:

Lipid Composition: The diffusion rate is sensitive to the local lipid environment. For instance, diffusion is typically faster in fluid, liquid-disordered phases and slower in more rigid, gel-like or liquid-ordered domains. thermofisher.com This allows FRAP measurements to distinguish and define different lateral domains within a single membrane. thermofisher.com

Membrane Fluidity: As a direct corollary, factors that alter membrane fluidity, such as cholesterol content or lipid saturation, will impact the dye's diffusion coefficient. nih.gov Studies have shown that increased membrane fluidity leads to faster fluorescence recovery in FRAP experiments, indicating enhanced lateral mobility of the dye. nih.gov

Probe Concentration: At high concentrations, the dye itself can potentially alter membrane properties and its own diffusion kinetics, sometimes leading to a slowdown in mobility due to self-aggregation. nih.gov

Research has utilized probes like DilC12(3) (iodide) to reveal differences in membrane dynamics across various cell types and in response to cellular processes like differentiation, where changes in lipid composition lead to altered diffusion rates. nih.gov

ParameterDescriptionMethod of AnalysisInfluencing Factors
Diffusion Coefficient (D) A measure of the rate of lateral movement of the dye within the membrane.Fluorescence Recovery After Photobleaching (FRAP)Membrane fluidity, lipid composition (e.g., cholesterol), temperature, dye concentration.
Mobile Fraction The percentage of the dye population that is free to move within the bleached area over the timescale of the experiment.Fluorescence Recovery After Photobleaching (FRAP)Presence of immobile structures, trapping within specific domains.

This table outlines key parameters related to the lateral diffusion of DilC12(3) (iodide) in membranes.

Applications in Advanced Cellular and Subcellular Imaging and Analysis

Investigations of Membrane Dynamics and Fluidity

The cell membrane is a dynamic structure, and its fluidity is critical for numerous cellular functions. birmingham.ac.ukasm.org DilC12(3) serves as a sensitive probe for investigating the intricate dynamics and fluidity of cellular membranes. smolecule.com

Monitoring Shifts in Membrane Fluidity through Dye Distribution Patterns

Changes in membrane fluidity can be effectively monitored by observing the distribution patterns of DilC12(3). researchgate.net Aggregates of the dye exhibit lateral movement within the plasma membrane, and alterations in membrane fluidity lead to their differential accumulation. researchgate.netbiorxiv.org In membranes with lower fluidity, the dye tends to be more homogeneously distributed. biorxiv.org Conversely, an increase in membrane fluidity, which can be a consequence of processes like lipid peroxidation, causes the dye to form distinct aggregate foci. researchgate.netbiorxiv.org This phenomenon allows researchers to visually assess changes in the physical state of the membrane in response to various stimuli or treatments. For instance, this method has been used to demonstrate increased membrane fluidity in fungal hyphae treated with a cyclodipeptide, where the formation of dye-aggregate foci was clearly observed compared to the uniform staining in untreated, less fluid membranes. biorxiv.org

Characterization of Fluid Lipid Accumulations and Microdomains

DilC12(3) possesses a high affinity for fluid membrane domains, making it an excellent tool for visualizing specialized membrane microdomains. nih.govresearchgate.net Its short hydrocarbon tail is better accommodated in the more flexible and thinner lipid bilayers characteristic of fluid phases. researchgate.netnih.gov This property has been instrumental in the study of "regions of increased fluidity" (RIFs), which are naturally occurring fluid microdomains within bacterial membranes that are crucial for processes like cell wall synthesis. researchgate.netnih.gov

The dye's accumulation in these fluid regions allows for their distinct visualization. nih.gov For example, in Bacillus subtilis, the sensor kinase DesK has been shown to partition into these fluid domains, a process that can be visualized by the co-localization of DesK-GFP with DilC12(3) staining. nih.gov Similarly, in filamentous actinobacteria, DilC12(3) has been used to identify RIFs at hyphal tips, which are important for polar growth. researchgate.net The treatment of cells with certain membrane-active compounds can induce the formation of enlarged RIFs or fluid lipid accumulations, which can be readily observed with DilC12(3) staining. researchgate.net

ApplicationOrganism/SystemKey FindingReference
Monitoring Membrane FluidityFungi (Botrytis cinerea)Treatment with a cyclodipeptide induced the formation of DilC12(3) aggregate foci, indicating increased membrane fluidity. biorxiv.org
Characterizing Fluid Microdomains (RIFs)Bacteria (Bacillus subtilis)The sensor kinase DesK co-localizes with DilC12(3)-stained fluid domains, confirming its partitioning into the fluid phase. nih.gov
Visualizing Fluid MicrodomainsBacteria (Streptomyces coelicolor)Observed bright DilC12(3) staining in RIFs at hyphal tips, implicating them in polar growth. researchgate.net
Detecting Membrane Phase SeparationGiant Unilamellar Vesicles (GUVs)Used to visualize temperature-induced phase separation in artificial lipid membranes. acs.org

Comprehensive Cellular Labeling and Visualization

The robust and stable staining provided by DilC12(3) makes it a versatile dye for general cellular labeling and visualization, enabling detailed morphological studies and the tracking of dynamic cellular events.

Strategies for Multicolor Cell Labeling utilizing Complementary Fluorescent Dyes

In complex biological systems, it is often necessary to distinguish between different cell populations or to visualize multiple subcellular structures simultaneously. DilC12(3), which typically exhibits green or red fluorescence depending on the specific variant and imaging conditions, can be used in conjunction with other fluorescent dyes for multicolor labeling experiments. smolecule.comnih.gov For instance, its green fluorescence complements red-emitting dyes like DiI, allowing for the simultaneous tracking of two distinct cell populations. smolecule.com In plant protoplasts, DilC12(3) has been used alongside other probes like BODIPY FL C12-sphingomyelin (BD-SM) for simultaneous analysis of different membrane compartments. nih.gov This compatibility with other fluorophores expands the experimental possibilities for studying intricate cellular interactions and processes. smolecule.comnih.gov

Neurobiological Research and Neuronal Tracing

The intricate and extensive branching of neurons presents a significant challenge for researchers seeking to understand the architecture of the nervous system. Lipophilic dyes like DilC12(3) (iodide) have become indispensable for tracing neuronal connections in both living and fixed tissues. interchim.frnih.gov

Labeling and Visualization of Neuronal Projections, Axons, and Dendrites

DilC12(3) (iodide) is extensively utilized for the detailed visualization of neuronal morphology, including axons and dendrites. smolecule.comnih.gov When applied to a specific area of the nervous system, the dye diffuses laterally along the plasma membranes of neurons, effectively illuminating their entire structure. nih.gov This allows for the precise mapping of neuronal projections and the study of dendritic arborizations and even fine structures like dendritic spines. nih.govnih.gov The dye's strong fluorescence upon incorporation into membranes provides a high signal-to-noise ratio, facilitating clear and detailed imaging. smolecule.com

The application of DilC12(3) and similar carbocyanine dyes can be performed through various methods, including direct application of crystals or via microinjection. nih.govthermofisher.com In fixed tissues, a technique known as "DiOlistic" labeling, where the dye is coated onto beads and delivered ballistically, has proven effective for labeling neurons and their intricate processes in their entirety. nih.gov

Long-Term Cell Tracing in Complex Neuronal Networks

A key advantage of DilC12(3) (iodide) and related lipophilic tracers is their suitability for long-term studies. thermofisher.com Once incorporated into the neuronal membrane, the dye is well-retained, allowing for the tracking of neuronal pathways over extended periods. This is crucial for developmental neurobiology studies, where researchers aim to understand how neuronal connections are established and modified over time. nih.govnih.gov These dyes can be used for both anterograde and retrograde tracing, providing a comprehensive view of neuronal connectivity. thermofisher.com The ability to label neuronal populations in fixed tissues is particularly valuable for analyzing the nervous systems of genetically modified organisms at various developmental stages. nih.gov

Assessment of Intracellular Organelle States

Beyond the plasma membrane, DilC12(3) (iodide) and other carbocyanine dyes can provide insights into the status of intracellular organelles, most notably mitochondria.

Applications in Studying Mitochondrial Function

DilC12(3) (iodide) has been employed in studies assessing mitochondrial function. smolecule.com Changes in membrane fluidity, which can be indicative of cellular stress or altered metabolic states, can be monitored by observing the distribution of lipophilic dyes like DilC12(3). researchgate.netbiorxiv.org For instance, an increase in membrane fluidity can lead to the formation of dye aggregates, providing a visual readout of changes in the mitochondrial membrane environment. researchgate.netbiorxiv.org While some carbocyanine dyes, like DiOC6(3), are used at low concentrations to selectively stain mitochondria in live cells, higher concentrations can lead to the staining of other internal membranes, including the endoplasmic reticulum. interchim.fr

Elucidation of Specific Cellular Events

The dynamic nature of the cell membrane is central to many fundamental cellular processes. DilC12(3) (iodide) serves as a valuable probe for investigating these events, particularly those involving membrane trafficking.

Analysis of Membrane Trafficking Processes (e.g., Endocytosis, Exocytosis)

DilC12(3) (iodide) can be used in flow cytometry to quantify cellular events such as endocytosis and exocytosis. smolecule.com These processes, which involve the internalization and externalization of cellular materials, are fundamental to cell physiology. nih.gov The dye's integration into the plasma membrane allows researchers to track the movement and fate of membrane segments during these trafficking events.

For example, in studies of exosome uptake, DilC12(3) has been used to label the membranes of recipient cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net This allows for the visualization of the internalization of exosomes, which are small vesicles involved in cell-to-cell communication, and their journey through endocytic pathways. researchgate.netresearchgate.net The process of endocytosis is complex, involving multiple pathways such as clathrin-mediated and caveolae-mediated endocytosis, and the use of fluorescent membrane labels is crucial for dissecting these mechanisms. nih.govnih.gov

Quantification and Assessment of Cell Migration Capacity

The stable membrane-labeling property of DilC12(3) (iodide) makes it a valuable tool for the quantification and assessment of cell migration. The dye stably incorporates into the lipid bilayer of the plasma membrane, allowing for long-term tracking of cells without significant transfer between labeled and unlabeled populations. interchim.fr This characteristic is leveraged in various migration assays, often utilizing multi-well insert systems where the movement of fluorescently labeled cells across a porous membrane can be quantified.

Research on microglial cells, the resident immune cells of the central nervous system, has utilized DilC12(3) to assess their motility and migration. In one study, primary microglia were labeled with the dye and seeded onto FluoroBlok inserts. nih.gov The migration of these cells through the porous membrane was monitored over time by measuring the fluorescence on the underside of the insert. This assay revealed that treatment with lipopolysaccharide (LPS), an inflammatory stimulus, significantly reduced the migration of control microglia. nih.gov Furthermore, microglia with a conditional inactivation of the glucocorticoid receptor (GR) gene (GRLysMCre) showed a drastically reduced intrinsic capacity for motility compared to control cells. nih.gov

In the context of cancer research, DilC12(3) has been used to evaluate the invasive potential of prostate cancer cells. ntu.ac.uk Cells were pre-labeled with the dye and seeded into the upper chambers of insert systems coated with Matrigel, an extracellular matrix substitute. The lower chambers contained a chemoattractant. The number of fluorescently labeled cells that migrated through the Matrigel and the membrane was quantified using fluorescence microscopy, providing a measure of the cells' invasive capacity. ntu.ac.uk

The dye has also been applied in stem cell research to assess the migration capacity of cardiac stromal cells (CSCs). In these experiments, CSCs were labeled with DilC12(3) and their migration toward a chemoattractant (SDF1α) was quantified by recording fluorescence intensity from the bottom of the migration plate at various time points. researchgate.net

The following table summarizes representative research findings where DilC12(3) was used to assess cell migration.

Research Findings on Cell Migration Using DilC12(3) (iodide) Labeling

Cell Type Assay System Experimental Condition Measured Effect Reference
Primary Microglia FluoroBlok™ Inserts (8 μm pore) Lipopolysaccharide (LPS) treatment Reduced cell migration nih.gov
Primary Microglia (GRLysMCre) FluoroBlok™ Inserts (8 μm pore) Genetic modification (GR inactivation) Drastically reduced motility compared to control nih.gov
Prostate Cancer Cells Matrigel-coated FluoroBlok™ Inserts Overexpression of microRNA-1 Inhibition of tumor cell migration and invasion ntu.ac.uk
Cardiac Stromal Cells (CSCs) HTS FluoroBlok™ Multiwell Inserts (3 μm pore) Chemotaxis towards SDF1α Quantification of migrated cells at 6 and 12 hours researchgate.net

Methodological Approaches and Advanced Techniques Utilizing Dilc12 3 Iodide

Fluorescence Microscopy Techniques

Fluorescence microscopy techniques leverage the inherent fluorescence of DilC12(3) (iodide) to visualize cellular structures and dynamics. Its membrane-labeling capabilities are particularly useful in high-resolution imaging modalities.

Confocal Laser Scanning Microscopy (CLSM) is frequently employed with DilC12(3) (iodide) to achieve high-resolution imaging of cellular membranes and dynamics. The dye readily incorporates into lipid bilayers, resulting in strong fluorescence emission that facilitates clear visualization of cellular morphology and membrane integrity smolecule.com. CLSM allows researchers to study membrane dynamics and fluidity by monitoring the distribution and aggregation of DilC12(3). For instance, changes in membrane fluidity, such as those induced by lipid peroxidation, can be evaluated by observing the differential accumulation of DilC12(3) aggregates researchgate.netresearchgate.netnih.govresearchgate.net. The dye is also a key tool for neuronal tracing, enabling the visualization of neuronal projections smolecule.comfishersci.com. Furthermore, its use in CLSM has been instrumental in studies investigating the localization and dynamics of membrane-associated proteins, such as MreB in bacterial cell membranes researchgate.net. The aggregation behavior of DilC12(3), which is influenced by the lipid environment, can be monitored using CLSM to gain insights into cellular responses to environmental changes smolecule.com.

DilC12(3) (iodide) is also effectively implemented in widefield fluorescence imaging. This technique allows for the general labeling of cell membranes and the visualization of cellular structures smolecule.comrsc.orginterchim.fr. Similar to CLSM applications, widefield microscopy can be used to assess membrane fluidity. Alterations in membrane fluidity, often associated with processes like lipid peroxidation, lead to distinct patterns of dye accumulation that are observable in widefield images researchgate.netresearchgate.netnih.govresearchgate.net. The dye's ability to highlight fluid membrane microdomains can also be studied using this method researchgate.net.

Flow Cytometry for Quantitative Cell Population Analysis

Flow cytometry offers a quantitative approach to analyze cell populations labeled with DilC12(3) (iodide), providing insights into cell characteristics and cellular events.

In flow cytometry, DilC12(3) (iodide) is used to label cell membranes, enabling the analysis and sorting of cell populations based on their membrane staining intensity smolecule.com. As a lipophilic dye, it integrates into the plasma membrane, providing a fluorescent signature that can differentiate cell types or states. Its green fluorescence emission complements other carbocyanine dyes like DiI (orange) and DiD (red), facilitating multicolor labeling strategies for distinguishing multiple cell populations within a single experiment smolecule.com.

DilC12(3) (iodide) can be employed in flow cytometry to quantify various cellular events related to membrane function, including processes such as endocytosis, exocytosis, and changes in membrane potential smolecule.com. The fluorescence intensity measured by flow cytometric platforms can correlate with these cellular events, although specific quantitative data for DilC12(3) in these contexts require detailed experimental validation. The fluorescence signal from carbocyanine dyes can be influenced by factors such as membrane potential and cell size, which are important considerations for quantitative analysis biomol.com.

Spectroscopic Characterization of Environmental Sensitivity

The spectroscopic properties of DilC12(3) (iodide) are sensitive to its surrounding environment, making it a useful probe for investigating membrane characteristics.

DilC12(3) (iodide) is recognized as an environment-sensitive dye, exhibiting significantly enhanced fluorescence when embedded within lipid membranes compared to its weak fluorescence in aqueous solutions fishersci.comaatbio.comthermofisher.comaatbio.com. Its fluorescence intensity and spectral characteristics are influenced by the polarity of its microenvironment aatbio.comaatbio.com. Crucially, changes in membrane fluidity directly impact the dye's behavior. In more fluid membranes, DilC12(3) tends to aggregate, forming distinct foci, whereas in less fluid membranes, its distribution is more homogeneous researchgate.netresearchgate.netnih.govresearchgate.net. This differential accumulation serves as a sensitive indicator of membrane fluidity researchgate.netresearchgate.netnih.govresearchgate.net. The dye's aggregation behavior, driven by the lipid environment, can be monitored spectroscopically or microscopically smolecule.com. DilC12(3) (iodide) has characteristic excitation and emission maxima, typically around 549 nm and 565 nm, respectively fishersci.com. It belongs to a family of carbocyanine dyes that emit in different spectral regions, supporting multicolor imaging applications smolecule.comaatbio.comaatbio.com.

Table 1: Spectroscopic Properties and Environmental Sensitivity of DilC12(3) (iodide)

PropertyValue/DescriptionReference(s)
Excitation Max (nm)~549 fishersci.com
Emission Max (nm)~565 fishersci.com
SolubilitySoluble in DMSO fishersci.com
Fluorescence in WaterWeak smolecule.comthermofisher.com
Fluorescence in MembranesStrong, enhanced smolecule.comfishersci.comaatbio.comthermofisher.comaatbio.com
Environmental SensitivityPolarity-dependent, influenced by membrane fluidity aatbio.comaatbio.comtokyoinst.co.jp
Effect of Increased Membrane FluidityIncreased aggregation/foci formation researchgate.netresearchgate.netnih.govresearchgate.net

Table 2: Applications of DilC12(3) (iodide) in Fluorescence Microscopy

Microscopy TechniqueApplicationKey Observation/BenefitReference(s)
Confocal Laser Scanning Microscopy (CLSM)Membrane dynamics, Cell tracing, Neuronal tracing, Lipid peroxidation assessmentHigh signal-to-noise, visualization of membrane fluidity changes, tracking of cellular structures smolecule.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netaatbio.combiorxiv.org
Widefield Fluorescence ImagingMembrane fluidity assessment, Cell membrane labelingVisualization of dye aggregation related to fluidity changes, general cell membrane visualization researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orginterchim.fr

Table 3: Applications of DilC12(3) (iodide) in Flow Cytometry

TechniqueApplicationBenefitReference(s)
Flow CytometryCell population analysis, Cell sortingDifferentiation of cell populations based on membrane staining, multicolor labeling smolecule.com
Flow CytometryQuantification of cellular eventsPotential for quantifying endocytosis, exocytosis, membrane potential changes smolecule.com

Compound List

DilC12(3) (iodide)

DiI (DiIC18(3))

DiO (DiOC18(3))

DiD

DiR (DiIC18(7))

Fluorescence Emission Characteristics in Varying Lipid and Aqueous Environments

DilC12(3) (iodide) exhibits environment-sensitive fluorescence, a key property that enhances its utility in biological studies. In aqueous solutions, the dye displays weak fluorescence. However, upon incorporation into the hydrophobic environment of cell membranes, its fluorescence intensity is significantly amplified fishersci.co.ukthermofisher.comaatbio.combiocompare.com. This dramatic increase in emission stems from the dye's lipophilic nature, which facilitates its insertion into lipid bilayers, leading to enhanced fluorescence quantum yield and reduced non-radiative decay pathways aatbio.combiocompare.com.

The spectral properties of DilC12(3) (iodide) are characterized by excitation and emission maxima typically reported around 550 nm and 566 nm, respectively biocompare.cominterchim.fr. Other sources cite excitation/emission wavelengths of approximately 549 nm/565 nm biocompare.com or 543 nm/560–620 nm nih.govoup.com. This spectral profile allows for clear visualization of cellular membranes against background fluorescence.

Furthermore, the dye's fluorescence characteristics are influenced by the local lipid environment, including membrane fluidity. Changes in membrane fluidity can lead to alterations in the dye's aggregation state and distribution. For instance, increased membrane fluidity has been observed to promote the formation of DilC12(3) aggregate foci, as the dye's mobility along the plasma membrane increases biorxiv.orgnih.gov. Conversely, a less fluid membrane may exhibit a more homogeneous distribution of the dye biorxiv.orgnih.gov. This sensitivity to membrane properties makes DilC12(3) (iodide) a useful probe for studying membrane dynamics and the impact of various cellular conditions or treatments on membrane structure smolecule.com. The dye's green fluorescence also positions it well for multicolor labeling experiments, complementing other membrane dyes like DiI (orange) and DiD (red) smolecule.com.

Table 1: Spectral and Physicochemical Properties of DilC12(3) (iodide)

PropertyValueNotes
Dye Name DilC12(3) (iodide)Also known as 1,1'-Didodecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate (B79767)
Excitation Maxima ~543–550 nmVaries slightly depending on the environment and specific source biocompare.cominterchim.frnih.govoup.com
Emission Maxima ~560–566 nmVaries slightly depending on the environment and specific source biocompare.cominterchim.frnih.govoup.com
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform (B151607) interchim.frinterchim.fr
Molecular Weight 765.5 g/mol biocompare.cominterchim.frnih.gov
Fluorescence in Water Weak fishersci.co.ukthermofisher.comaatbio.combiocompare.com
Fluorescence in Membrane HighEnhanced upon incorporation into lipid bilayers fishersci.co.ukthermofisher.comaatbio.combiocompare.com
Key Characteristic Membrane labeling, sensitive to lipid environment and fluidityUseful for neuronal tracing and studying membrane dynamics biocompare.comsmolecule.com
Photostability Quite photostable when incorporated into membranes fishersci.co.uk

Photostability Considerations in Long-Term Imaging Experiments

DilC12(3) (iodide) is recognized for its considerable photostability when integrated within cellular membranes fishersci.co.uk. Carbocyanine dyes, as a class, are often noted for their superior photostability compared to some fluorescent proteins, which can be advantageous for extended imaging periods nih.gov. While specific quantitative photobleaching data for DilC12(3) (iodide) in diverse long-term imaging scenarios are not exhaustively detailed in the reviewed literature, its classification as "quite photostable" suggests its suitability for applications requiring prolonged observation of cellular structures and dynamics without rapid signal loss. Researchers utilizing DilC12(3) (iodide) for long-term live-cell imaging should still consider factors that can influence photostability, such as excitation light intensity and duration, and potentially employ imaging strategies that minimize light exposure where feasible.

Preparation and Application Protocols for Membrane Staining

General Considerations for Dye Incubation and Cellular Uptake

DilC12(3) (iodide) is a lipophilic dye that readily integrates into the lipid bilayers of cell membranes, making it an effective stain for visualizing cellular morphology and membrane integrity biocompare.comsmolecule.com. The dye achieves this by inserting its two dodecyl (C12) hydrocarbon chains into the lipid matrix of the membrane aatbio.combiocompare.cominterchim.fr. Its lipophilicity dictates its solubility, with common solvents including DMSO, DMF, ethanol, and chloroform interchim.frinterchim.fr.

For effective cellular uptake and membrane labeling, DilC12(3) (iodide) is typically applied to cells in culture media. While optimal concentrations can vary depending on cell type and experimental objectives, the dye is generally used at levels that promote uniform staining without inducing significant cellular toxicity biocompare.comresearchgate.net. Studies indicate that DilC12(3) exhibits low toxicity and minimally impacts cell viability, allowing for its use in live-cell imaging and culture for several days biocompare.com.

Incubation times for staining can range from a few minutes to several hours, with common protocols suggesting incubation for 10 minutes to 1 hour at 37°C interchim.frnih.gov. For cell suspensions, preparing cells at a density of approximately 1 x 10^6 cells/mL in serum-free media is often recommended for uniform staining interchim.fr. The dye's ability to integrate into membranes and its fluorescence properties make it suitable for both in vitro and in vivo imaging applications smolecule.com.

Methodologies for Post-Staining Cell Handling and Washes

Following the incubation period for DilC12(3) (iodide) staining, the handling of cells can vary. Some protocols suggest that no washing steps are necessary after staining, allowing for direct measurement by flow cytometry or microscopy interchim.fr. However, a more common approach involves separating the stained cells from the staining solution. This is typically achieved by centrifugation, followed by removal of the supernatant and resuspension of the cells in fresh culture medium interchim.fr.

To minimize residual unbound dye and ensure a clear signal, it is often recommended to wash the cells multiple times using the centrifugation and resuspension method described above interchim.fr. After washing, it is advisable to allow the stained cells to equilibrate for a short period, typically 10-15 minutes, before proceeding with fluorescence measurements or imaging interchim.fr. For preservation of the stained cells and signal stability, samples can be fixed, for example, with 2% paraformaldehyde, and are generally stable for up to three weeks interchim.fr. Throughout the process, it is crucial to protect the dye and stained cells from light to prevent photobleaching and maintain signal integrity.

Compound Name Table:

DilC12(3) (iodide)

1,1'-Didodecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate

DiIC12(3)

DiIC12(3) perchlorate

Mechanistic Insights into Dilc12 3 Iodide Effects on Biological Systems

Impact on Cellular Membrane Fluidity and Structural Integrity

DilC12(3) (iodide) is a valuable probe for assessing cellular membrane fluidity. Its incorporation into the lipid bilayer is sensitive to the packing and order of lipid molecules. Changes in membrane fluidity, often induced by external stimuli or cellular processes, can alter the distribution and aggregation state of DilC12(3). For instance, increased membrane fluidity can lead to the formation of dye-aggregate foci, as observed when lipid peroxidation increases membrane fluidity nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net. Conversely, a less fluid membrane tends to show a more homogeneous distribution of the dye nih.govbiorxiv.org. The dye's short hydrocarbon tails contribute to its high affinity for fluid membrane domains, often referred to as regions of increased fluidity (RIFs), allowing researchers to visualize these dynamic microdomains researchgate.netnih.govpnas.orgresearchgate.net. The dye's ability to intercalate into fluid regions of the membrane makes it a sensitive indicator of alterations in membrane structural integrity and dynamics smolecule.compnas.org.

Formation of Dye Aggregates in Response to Defined External Stimuli

The aggregation behavior of DilC12(3) (iodide) is directly linked to its environment, particularly the fluidity and composition of the lipid membrane. Under conditions that alter membrane fluidity or promote lipid segregation, DilC12(3) can form aggregates. This aggregation is often accompanied by a change in fluorescence properties, such as quenching, due to π-π stacking interactions between dye molecules in close proximity nih.govchemistryjournal.netosu.edu. For example, treatments that increase membrane fluidity can cause DilC12(3) to cluster into larger foci nih.govbiorxiv.org. Conversely, in less fluid environments, the dye may remain more dispersed nih.govbiorxiv.org. The formation of these aggregates serves as a visual indicator of changes in membrane state, such as those induced by oxidative stress or the presence of certain compounds that perturb lipid packing nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netwhiterose.ac.uk.

Alterations to the Physical Properties of Lipid Bilayers upon Dye Incorporation

While DilC12(3) (iodide) is primarily used as a probe, its incorporation into lipid bilayers can also subtly influence the physical properties of the membrane. As a lipophilic molecule with relatively short alkyl chains, DilC12(3) preferentially partitions into more fluid lipid domains researchgate.netnih.govpnas.orgresearchgate.net. This preferential partitioning can potentially alter the local lipid packing density and domain formation within the bilayer. Studies have shown that lipophilic carbocyanine dyes can influence membrane fluidity and partitioning behavior depending on their alkyl chain lengths and the lipid composition of the membrane thermofisher.comacs.org. The presence of DilC12(3) can highlight existing membrane heterogeneities or, at higher concentrations, potentially contribute to changes in local order parameters or phase behavior, though its primary role is as a reporter of these properties rather than a significant modulator thermofisher.comtandfonline.com.

Implications for Studies of Membrane Fusion and Permeability

DilC12(3) (iodide) has significant implications for studying membrane dynamics, including membrane fusion and permeability. Its ability to insert into lipid bilayers and report on membrane fluidity and integrity makes it suitable for monitoring processes that involve membrane rearrangement. Lipophilic carbocyanine dyes, including DilC12(3), have been employed to visualize membrane fusion events, such as the fusion of liposomes with planar bilayers or the fusion of cells thermofisher.com. Furthermore, changes in membrane fluidity and integrity, which DilC12(3) can detect, are critical factors influencing membrane permeability. For instance, alterations in lipid packing and fluidity can directly affect the passage of molecules across the membrane, and DilC12(3) can serve as an indicator of these underlying changes smolecule.comnih.gov. Its use in fluorescence recovery after photobleaching (FRAP) experiments allows for the quantitative measurement of lateral diffusion coefficients, providing insights into membrane dynamics and the impact of various treatments on membrane fluidity and, by extension, permeability researchgate.netfrontiersin.org.

Comparative Research with Analogous Lipophilic Fluorescent Probes

Comparative Analysis with Longer-Chain Carbocyanine Analogs (e.g., DiI, DiD, DiO)

DilC12(3) is a shorter-chain analog of DiI (typically DiIC18(3)), which possesses longer C18 alkyl chains thermofisher.comfishersci.co.uk. This difference in alkyl chain length significantly impacts membrane incorporation and behavior. DilC12(3) may incorporate into membranes more readily than longer-chain analogs like DiI, potentially leading to more efficient staining thermofisher.comfishersci.co.uk.

The spectral properties of these dyes are crucial for their application. While DiI is often described as emitting orange-red fluorescence, DiO emits green fluorescence, and DiD emits red fluorescence smolecule.comaatbio.comthermofisher.com. DilC12(3) is generally characterized as a red-orange fluorescent dye thermofisher.comfishersci.co.uk. The specific excitation and emission wavelengths can vary slightly depending on the environment, but typical values for DilC12(3) are around 550 nm for excitation and 566 nm for emission interchim.frinterchim.frnih.gov. These spectral differences are key to their use in multicolor imaging strategies.

Furthermore, the photostability and fluorescence intensity of these dyes are influenced by their environment. DilC12(3) is reported to be highly fluorescent and quite photostable when incorporated into membranes fishersci.co.uk. Longer-chain analogs like DiI are also known for their high fluorescence intensity and photostability in lipid environments interchim.fr. The presence of longer, more saturated alkyl chains in some DiI analogs can contribute to their ability to discriminate between different lipid phases thermofisher.com.

Differential Utility in Specific Membrane Biophysical Research (e.g., Gel vs. Fluid Phase Discrimination)

The length and saturation of the alkyl chains of carbocyanine dyes play a role in their partitioning and behavior within different lipid phases of a membrane. Longer-chain dialkylcarbocyanines are considered good probes for detecting rigid gel phases thermofisher.com. While DilC12(3) has shorter C12 chains compared to DiIC18(3), its lipophilic nature still allows it to probe membrane fluidity and order.

Research indicates that carbocyanine dyes can be used to define lateral domains in cell membranes by distinguishing between phase-separated populations based on their diffusion rates thermofisher.com. Studies using fluorescent probes like DilC12(3) have shown that increased membrane fluidity can lead to the formation of dye aggregates nih.gov. Conversely, in more ordered or gel phases, the dye distribution might be more homogeneous or exhibit different aggregation patterns. The differential incorporation and behavior of these dyes in gel versus fluid phases can provide insights into membrane biophysics, such as phase transition temperatures and domain formation. For instance, a sulfonated carbocyanine dye (SP-DiO) was found to incorporate more efficiently into liquid-disordered phases compared to gel phases, with incorporation into gel phases being most efficient when the lipid and dye hydrocarbon chain lengths had a small mismatch rsc.org. While specific comparative data for DilC12(3) in gel vs. fluid phase discrimination against longer-chain analogs is less detailed in the provided snippets, its C12 chain length suggests it will interact differently with lipid packing compared to C18 or longer chains.

Advantages in Multicolor Imaging Strategies and Spectral Compatibility

The distinct fluorescence colors of carbocyanine dyes like DiO (green), DiI (orange/red-orange), DiD (red), and DiR (near-infrared) make them highly valuable for multicolor imaging and flow cytometric analysis of live cells smolecule.comaatbio.comthermofisher.com. DilC12(3), with its red-orange emission, can be effectively integrated into multicolor labeling schemes.

DiO and DiI are often compatible with standard FITC and TRITC filters, respectively aatbio.comthermofisher.com. This compatibility allows researchers to combine these dyes with other probes or fluorescent proteins that utilize similar spectral windows, provided there is minimal spectral overlap. For instance, DilC12(3) can be used to label one cell population while DiO labels another, enabling the tracking of multiple cell types or processes simultaneously within the same experiment smolecule.com.

The spectral characteristics of DilC12(3) (Ex/Em ~550/566 nm) position it in a spectral region that can be readily distinguished from green (e.g., DiO, FITC) and far-red/near-infrared (e.g., DiD, DiR) emitting probes. This spectral separation is crucial for minimizing cross-talk and ensuring accurate data acquisition in complex multicolor experiments sigmaaldrich.comresearchgate.net. The photostability of DilC12(3) also contributes to its utility in long-term imaging or when subjected to repeated excitation, which is common in live-cell imaging and time-course studies.

Compound Name Table

Common NameChemical NameCAS Number
DilC12(3)1,1′-Didodecyl-3,3,3′,3′-Tetramethylindocarbocyanine Perchlorate (B79767) (or Iodide)75664-01-6
DiI1,1′-Dioctadecyl-3,3,3′,3′-Tetramethylindocarbocyanine Perchlorate (or Iodide)Varies
DiO3,3′-Dioctadecyloxacarbocyanine PerchlorateVaries
DiD1,1′-Dioctadecyl-3,3,3′,3′-TetramethylindodicarbocyanineVaries
DiR1,1′-Dioctadecyl-3,3,3′,3′-Tetramethylindotricarbocyanine IodideVaries
FAST DiI™Dilinoleyl DiI (1,1′-dilinoleyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate)Varies
DilC12(3)-DS1,1-Diododecyl-3,3,3,3-tetramethylindocarbocyanine-5,5-disulfonic acidVaries
SP-DiOC18(3)Sulfonated carbocyanine tracer probeVaries
DiOC6(3)3,3ʹ-dihexyloxacarbocyanine iodideVaries
JC-15,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodideVaries
FM 1-84Lipophilic styryl dyeVaries
RH 414Voltage-sensitive dyeVaries
DiSBAC2(3)Bis-(1,3-diethylthiobarbituric acid) trimethine oxonolVaries
DiOC2(3)3,3′-Diethyloxacarbocyanine, iodide905-96-4

Emerging Research Avenues and Future Prospects for Dilc12 3 Iodide

Integration with Advanced Super-Resolution Imaging Technologies

The diffraction limit of conventional light microscopy (~250 nm) has historically restricted the visualization of fine subcellular details. The advent of super-resolution microscopy techniques, which achieve resolutions down to 10-50 nm, has opened new frontiers in biological imaging. nih.gov The successful application of these technologies is critically dependent on the selection of appropriate fluorescent probes with robust photophysical properties. biotium.com

DilC12(3) (iodide), with its strong membrane affinity, high fluorescence quantum yield in a lipid environment, and photostability, is a promising candidate for super-resolution applications. smolecule.commyuchem.com Techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) rely on the ability of fluorescent dyes to be switched between bright and dark states or to withstand high laser powers. Research is ongoing to fully characterize and optimize the performance of carbocyanine dyes like DilC12(3) (iodide) for these methods. Its integration with super-resolution imaging will enable researchers to map membrane domains, visualize protein-lipid interactions, and study the architecture of cellular organelles with unprecedented detail. nih.govnih.gov For example, STED microscopy has already been used to map the distribution of specific lipids within the primary cilia transition zone, demonstrating the power of combining advanced imaging with lipid-specific probes. nih.gov

Super-Resolution TechniquePrinciplePotential Application with DilC12(3) (iodide)
STED (Stimulated Emission Depletion) A donut-shaped depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the effective fluorescent area. High-resolution mapping of lipid raft domains; Visualization of viral entry/budding sites at the plasma membrane.
STORM (Stochastic Optical Reconstruction Microscopy) Utilizes photoswitchable fluorophores that are activated and imaged sequentially, allowing their precise localization. Single-molecule tracking of DilC12(3) to map membrane fluidity with nanoscale resolution; Reconstructing the fine structure of organelle membranes.
SIM (Structured Illumination Microscopy) A patterned illumination is used to generate moiré fringes, from which a higher-resolution image is computationally reconstructed. biotium.comImaging dynamic changes in membrane morphology in live cells; Observing the co-localization of different lipid species. biotium.com

Novel Applications in Quantitative Membrane Biophysics

Beyond qualitative imaging, DilC12(3) (iodide) is an increasingly valuable tool for quantitative measurements of membrane biophysical properties. Its fluorescence characteristics are sensitive to the local lipid environment, allowing it to report on critical membrane parameters.

One key application is the measurement of lateral diffusion coefficients using techniques like Fluorescence Correlation Spectroscopy (FCS) . By analyzing the fluctuations in fluorescence intensity as dye molecules diffuse through a tiny observation volume, researchers can calculate their mobility. nih.gov This provides quantitative data on membrane fluidity and the presence of diffusion-hindering domains or protein complexes. For instance, studies have used FCS to measure how factors like cholesterol content or cellular shear stress alter the diffusion of carbocyanine dyes within the cell membrane. smolecule.com

Furthermore, the fluorescence lifetime of DilC12(3) (iodide)—the average time it remains in an excited state—is sensitive to the polarity and viscosity of its surroundings. Changes in lipid packing, such as in liquid-ordered (Lo) versus liquid-disordered (Ld) phases, can be detected as changes in the dye's fluorescence lifetime. This enables the use of Fluorescence Lifetime Imaging Microscopy (FLIM) to map different lipid phases across a cell membrane, providing quantitative insights into membrane organization. nih.gov

Table: Representative Biophysical Data from Carbocyanine Dye Studies

Parameter Technique Typical Value/Observation Significance
Diffusion Coefficient (D) FCS ~5-10 x 10⁻⁸ cm²/s in cell membranes smolecule.com A quantitative measure of membrane fluidity and molecular mobility.
Partitioning Coefficient (Ld/Lo) Fluorescence Microscopy ~3-5 for DiIC12 in model membranes smolecule.com Indicates the dye's preference for more disordered lipid phases.
Fluorescence Lifetime FLIM ~1.2-1.4 ns in lipid bilayers smolecule.com Sensitive to local membrane packing and cholesterol content. smolecule.com

| Anomalous Diffusion (α) | FCS | < 1 in cell membranes smolecule.com | Suggests constrained diffusion due to obstacles like protein complexes or cytoskeletal corrals. |

Development of Engineered Liposomal Systems for Membrane Mimicry and Drug Delivery Research

Liposomes, which are artificially prepared vesicles composed of a lipid bilayer, serve as excellent models for studying biological membranes and as potential drug delivery vehicles. nih.govmdpi.com The incorporation of DilC12(3) (iodide) into these engineered systems is a burgeoning area of research.

In membrane mimicry, liposomes of defined lipid composition are used to investigate fundamental biophysical processes. nih.gov By incorporating DilC12(3) (iodide), researchers can study how specific lipids or the presence of cholesterol affects membrane properties like fluidity and phase separation. mdpi.com The dye acts as a reporter, allowing for the characterization of these artificial membranes using fluorescence-based techniques. nih.gov This is crucial for understanding how the complex lipid environments in cellular membranes regulate protein function and signaling.

In the context of drug delivery, liposomes are used to encapsulate therapeutic agents, potentially targeting them to specific tissues and reducing systemic toxicity. mdpi.comresearchgate.net Fluorescently labeling these liposomes with DilC12(3) (iodide) allows for their visualization and tracking. Researchers can monitor their stability in biological fluids, their uptake by cells, and the subsequent intracellular trafficking and release of their cargo. mdpi.com For example, studies have used fluorescently labeled cationic liposomes to monitor the delivery of radionuclides into cancer cells, demonstrating the utility of this approach in developing novel therapeutic strategies. mdpi.com

Exploration of Dye Behavior in Complex In Vitro and In Vivo Biological Microenvironments

Translating findings from simple model systems to the complex environment of living cells and organisms is a significant challenge. Future research will focus on a more detailed characterization of DilC12(3) (iodide) behavior in these intricate microenvironments. nih.gov

In in vitro settings, such as 3D cell cultures or organoids, the dye can be used to label and track specific cell populations over time. smolecule.com This allows for the study of dynamic processes like cell migration, differentiation, and tissue morphogenesis. However, the interpretation of these experiments requires a thorough understanding of how the local cellular microenvironment—including extracellular matrix components and cell-cell interactions—might influence the dye's fluorescence properties and stability.

For in vivo applications, DilC12(3) (iodide) and its longer-chain analogs are used to track transplanted cells or to label specific tissues. nih.gov For instance, macrophages labeled with near-infrared carbocyanine dyes have been used to noninvasively image inflammation in living animals. nih.gov A critical avenue of future research is to understand the long-term fate of the dye in vivo. This includes investigating its metabolic stability, potential for transfer between different cells, and how its photophysical properties are affected by the diverse biochemical composition of different tissues. Such knowledge is essential for the accurate quantification and interpretation of in vivo imaging data. nih.govnih.gov

Q & A

Q. What are the established protocols for synthesizing DilC12(3) (iodide) and ensuring its purity?

  • Methodological Answer : Synthesis of iodide-containing compounds like DilC12(3) (iodide) typically involves stoichiometric reactions under controlled conditions. For example, Copper(I) iodide synthesis requires direct reaction of elemental copper and iodine in a non-aqueous solvent (e.g., toluene) to avoid oxidation . For DilC12(3) (iodide), analogous protocols may involve halogen exchange or iodide substitution in a lipid-like framework. Purity is ensured via iterative recrystallization, elemental analysis (e.g., iodine quantification via oxidation to I₂ and gravimetric analysis), and spectroscopic characterization (e.g., NMR, FTIR). Always include detailed experimental steps in supplementary materials to enable reproducibility .

Q. How should researchers characterize DilC12(3) (iodide) to confirm its structural and chemical properties?

  • Methodological Answer :
  • Structural Confirmation : Use X-ray crystallography or NMR (¹H/¹³C) to verify the iodide’s integration into the molecular framework. For lipid-based probes like DilC12(3), mass spectrometry can confirm molecular weight.
  • Purity Assessment : Employ HPLC with UV-Vis detection or TLC to check for byproducts.
  • Functional Testing : Fluorescence spectroscopy (e.g., excitation/emission spectra) validates optical properties, as seen in studies where DilC12 fluorescence intensity correlated with cellular uptake . Document all characterization data in tables (e.g., melting points, λmax) for cross-comparison .

Advanced Research Questions

Q. What experimental strategies can mitigate batch-to-batch variability in DilC12(3) (iodide) synthesis?

  • Methodological Answer :
  • Standardized Protocols : Precisely control reaction parameters (temperature, solvent purity, stirring rate) and use inert atmospheres to minimize oxidation .
  • Quality Control Metrics : Implement real-time monitoring (e.g., in-situ UV-Vis for reaction progress) and statistical process control (SPC) charts to track variability.
  • Cross-Validation : Compare batches using orthogonal techniques (e.g., elemental analysis vs. fluorescence yield). For lipid-based iodides like DilC12(3), ensure consistent lipid packing via DSC (Differential Scanning Calorimetry) .

Q. How can conflicting data on DilC12(3) (iodide)'s cellular uptake be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize cell lines (e.g., PC3 vs. LNCaP in ), culture conditions, and dye concentration. For example, showed CXCL16 increased DilC12 fluorescence in PC3 cells by ~125%, but less in LNCaP, highlighting cell-type specificity .
  • Data Triangulation : Combine fluorescence microscopy with flow cytometry for quantitative uptake metrics. Validate with radiolabeled iodide tracers (e.g., ¹²⁵I) to distinguish membrane binding vs. internalization.
  • Error Analysis : Calculate uncertainties in fluorescence measurements (e.g., ±5% for plate reader vs. ±15% for manual microscopy) and statistically compare datasets using ANOVA .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing fluorescence data from DilC12(3) (iodide) experiments?

  • Methodological Answer :
  • Normalization : Express fluorescence intensity relative to controls (e.g., untreated cells) to account for background noise.
  • Outlier Detection : Use Grubbs’ test or studentized residuals to identify outliers, as seen in where LNCaP responses varied under anti-CXCR6 treatment .
  • Trend Analysis : Apply linear regression to correlate dye concentration with signal intensity. For non-linear responses (e.g., saturation kinetics), use Michaelis-Menten or sigmoidal curve fitting. Report R² values and confidence intervals .

Experimental Design and Optimization

Q. How can researchers optimize DilC12(3) (iodide) loading in cellular assays without inducing toxicity?

  • Methodological Answer :
  • Dose-Response Curves : Titrate DilC12(3) (iodide) concentrations (e.g., 0.1–10 µM) and measure viability via MTT assays.
  • Kinetic Studies : Time-lapse imaging can identify optimal incubation periods (e.g., 30 min for membrane labeling vs. 24 hr for organelle tracking).
  • Alternative Formulations : Use lipid carriers (e.g., liposomes) or PEGylation to enhance solubility and reduce aggregation .

Reproducibility and Reporting

Q. What documentation is critical for ensuring reproducibility in DilC12(3) (iodide) studies?

  • Methodological Answer :
  • Detailed Synthesis Protocols : Specify solvent batches, purification steps, and storage conditions (e.g., −20°C under argon).
  • Raw Data Accessibility : Publish fluorescence spectra, microscopy images, and statistical outputs as supplementary files.
  • Ethical Reporting : Disclose conflicts (e.g., commercial dye variants) and cite prior work using FINER criteria (Feasible, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.